molecular formula C10H13N5O2S B2535229 3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide CAS No. 1283726-08-8

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide

Cat. No.: B2535229
CAS No.: 1283726-08-8
M. Wt: 267.31
InChI Key: WUENJQPOKSNFEU-UHFFFAOYSA-N
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Description

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a methyl group, and a triazole ring

Mechanism of Action

Target of Action

The primary target of 3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide is the enzyme imidazoleglycerol-phosphate dehydratase , which is a product of the HIS3 gene . This enzyme plays a crucial role in the sixth step of histidine production .

Mode of Action

This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . This means that it competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s activity.

Biochemical Pathways

By inhibiting imidazoleglycerol-phosphate dehydratase, this compound disrupts the histidine biosynthesis pathway . This can have downstream effects on various biological processes that rely on histidine, including protein synthesis and cellular growth.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body.

Result of Action

The inhibition of imidazoleglycerol-phosphate dehydratase by this compound can lead to a decrease in histidine production . This can affect various cellular processes, potentially leading to growth inhibition or other cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. The presence of other substances can also affect its action, as they may compete with the compound for binding to imidazoleglycerol-phosphate dehydratase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, which can be synthesized from hydrazine and formamide under acidic conditions. The triazole ring is then attached to a benzenesulfonamide precursor through a nucleophilic substitution reaction. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted triazole compounds.

Scientific Research Applications

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,2,4-triazole: A simpler triazole compound with similar biological activities.

    4-methylbenzenesulfonamide: A related sulfonamide compound with different substitution patterns.

    N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide: A compound with a similar structure but lacking the amino and methyl groups.

Uniqueness

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the triazole and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-7-2-3-8(4-9(7)11)18(16,17)14-5-10-12-6-13-15-10/h2-4,6,14H,5,11H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUENJQPOKSNFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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